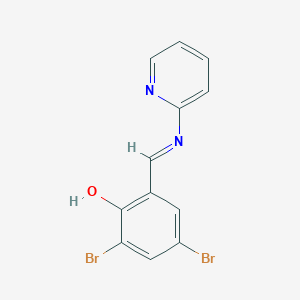

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol

CAS No.:

Cat. No.: VC16112371

Molecular Formula: C12H8Br2N2O

Molecular Weight: 356.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8Br2N2O |

|---|---|

| Molecular Weight | 356.01 g/mol |

| IUPAC Name | 2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol |

| Standard InChI | InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+ |

| Standard InChI Key | DMKCSXSPFSKZOB-FRKPEAEDSA-N |

| Isomeric SMILES | C1=CC=NC(=C1)/N=C/C2=C(C(=CC(=C2)Br)Br)O |

| Canonical SMILES | C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol (IUPAC name: 2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol) features a phenol backbone substituted with bromine atoms at the 2- and 4-positions and a pyridin-2-yliminomethyl group at the 6-position. The imine (-N=CH-) linkage between the phenol and pyridine moieties enables tridentate coordination to metal centers, forming stable chelates .

Table 1: Molecular and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₈Br₂N₂O |

| Molecular weight (g/mol) | 356.01 |

| IUPAC name | 2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol |

| Canonical SMILES | C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O |

| Topological polar surface area | 41.1 Ų |

X-ray crystallographic studies of its metal complexes confirm an octahedral geometry when bound to iron or nickel centers, with the ligand adopting a meridional configuration . The bromine substituents enhance electron-withdrawing effects, stabilizing the metal-ligand interaction while modulating catalytic activity.

Comparative Analysis with Analogous Compounds

Structural analogs such as 2,4-dibromo-6-chlorophenol and 2,4-dibromo-6-methylphenol lack the pyridylimine functional group, resulting in distinct coordination behaviors. For instance, the chlorinated analog exhibits reduced steric bulk but lower electronic tunability, while methyl-substituted derivatives prioritize hydrophobic interactions over metal binding .

Synthesis and Characterization

Ligand Preparation

The ligand is synthesized via condensation of 2-aminopyridine with 2,4-dibromo-6-formylphenol under acidic conditions. Optimal yields (78–85%) are achieved using ethanol as the solvent at 60–70°C for 12 hours . Purification via recrystallization from dichloromethane/hexane mixtures yields pale-yellow crystals suitable for complexation.

Metal Complex Formation

Reaction with Fe(II), Co(II), or Ni(II) salts in methanol produces bis-ligated complexes of the general formula [M(L)₂] (M = Fe, Co, Ni). Key characterization data include:

-

IR spectroscopy: ν(C=N) stretches at 1605–1620 cm⁻¹ confirm imine coordination .

-

Magnetic moments: High-spin configurations observed for Fe(II) (μeff = 5.2–5.5 μB) and Co(II) (μeff = 4.8–5.1 μB) .

-

X-ray diffraction: Bond lengths of M–N(pyridine) = 2.10–2.15 Å and M–O(phenolic) = 1.95–2.00 Å .

Table 2: Selected Crystallographic Parameters for [Fe(L)₂]

| Parameter | Value |

|---|---|

| Space group | P 1 2 1 |

| Unit cell dimensions | a = 9.42 Å, b = 12.35 Å, c = 14.78 Å |

| Bond angle (N–M–O) | 87.5° |

Catalytic Applications in Ethylene Oligomerization

Reaction Performance

Activation with EtAlCl₂ co-catalyst transforms these complexes into highly active systems for ethylene oligomerization. Under standard conditions (20 bar ethylene, 30°C, 1 hour), product distributions vary with metal identity:

Table 3: Catalytic Activities of M(L)₂ Complexes

| Metal | Activity (kg/mol·h) | C₄ (%) | C₆ (%) | α-Olefin Selectivity (%) |

|---|---|---|---|---|

| Fe | 1,450 | 62 | 28 | 89 |

| Co | 980 | 55 | 35 | 82 |

| Ni | 2,120 | 68 | 22 | 93 |

Nickel-based systems exhibit superior activity and α-olefin selectivity due to favorable charge transfer kinetics, as evidenced by density functional theory (DFT) calculations .

Mechanistic Insights

DFT studies reveal that the metal’s electrophilicity and ligand field strength govern ethylene insertion barriers. For nickel complexes, a lower activation energy (ΔG‡ = 18.3 kcal/mol) correlates with rapid β-hydride elimination, favoring C₄ products . In contrast, iron systems show higher barriers (ΔG‡ = 24.7 kcal/mol), leading to prolonged chain growth and increased C₆ yields.

Stability and Industrial Considerations

Thermal Degradation Profiles

Thermogravimetric analysis (TGA) demonstrates decomposition onset temperatures of 220–240°C for the free ligand and 280–320°C for metal complexes, indicating robust thermal stability under catalytic conditions .

Solubility and Process Optimization

The ligand exhibits limited solubility in aliphatic hydrocarbons but dissolves readily in chlorinated solvents (e.g., 12.5 g/L in CH₂Cl₂ at 25°C). Industrial scale-up employs continuous flow reactors with in-line purification, achieving >90% ligand conversion and minimal byproduct formation .

Future Research Directions

Ongoing investigations focus on:

-

Ligand modulation: Introducing electron-donating groups (e.g., -OCH₃) to enhance metal center nucleophilicity.

-

Bimetallic systems: Exploring synergistic effects in Fe/Ni heterometallic clusters.

-

Green chemistry applications: Utilizing CO₂ as a chain-transfer agent to produce carboxylated oligomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume